Product packaging for 17(alpha)-Dihydroequilin Dibenzoate(Cat. No.:)

17(alpha)-Dihydroequilin Dibenzoate

Cat. No.: B13419497
M. Wt: 478.6 g/mol
InChI Key: PQKHNHUXJIMOHH-MXYZTJPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

17(alpha)-Dihydroequilin Dibenzoate is a synthetic steroidal estrogen derivative provided for research and development purposes. This product is intended for laboratory use only and is not meant for diagnostic, therapeutic, or personal use of any kind. The parent compound, 17α-Dihydroequilin, is a naturally occurring steroidal estrogen found in horses and is a known constituent of conjugated estrogen formulations like Premarin, where it is present as the sulfate ester . Estrogen compounds, through mechanisms mediated by estrogen receptors (such as ERα), have been demonstrated to play critical roles in various biological processes, including the regulation of ion channels in cell membranes and the promotion of cutaneous wound healing by reducing inflammation and stimulating angiogenesis . Furthermore, related synthetic estrogens have shown neuroprotective properties in experimental models, suggesting a potential research interest in neurobiology . Esterification of estradiol with benzoic acid, as seen in Estradiol Benzoate, is a recognized method to create longer-acting, oil-soluble estrogenic preparations . Researchers can leverage this compound to investigate the pharmacological and biochemical properties of specialized estrogen derivatives. Specific data on the pharmacokinetics, potency, and full range of biological activity for the dibenzoate ester form is an area of ongoing research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30O4 B13419497 17(alpha)-Dihydroequilin Dibenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H30O4

Molecular Weight

478.6 g/mol

IUPAC Name

[(9S,13S,14S,17R)-3-benzoyloxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C32H30O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13-15,20,26,28-29H,12,16-19H2,1H3/t26-,28+,29-,32+/m1/s1

InChI Key

PQKHNHUXJIMOHH-MXYZTJPYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CC[C@H]2OC(=O)C6=CC=CC=C6

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2OC(=O)C6=CC=CC=C6

Origin of Product

United States

Advanced Analytical Methodologies for Detection and Quantification

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental to isolating specific analytes from a mixture of structurally similar compounds. For estrogens like 17(alpha)-Dihydroequilin Dibenzoate, chromatographic methods coupled with mass spectrometry are the gold standard, providing the necessary selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when used in tandem (MS/MS), is a powerful and well-established technique for steroid analysis. nih.gov Its high chromatographic resolution and sensitive, specific detection make it suitable for quantifying trace levels of estrogenic compounds. nih.gov However, due to the low volatility and thermal instability of many steroids, derivatization is typically a prerequisite for GC-MS analysis. nih.govyoutube.com This process modifies the chemical structure of the analyte to make it more amenable to gas-phase analysis by increasing its volatility and thermal stability. youtube.com

For estrogen analysis, common derivatization methods include silylation, which replaces active hydrogen atoms in hydroxyl groups with a less polar trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. youtube.com Another approach is acylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFP). nih.gov A comprehensive derivatization strategy can significantly improve peak shape, sensitivity, and specificity. nih.gov For instance, a two-phase extractive ethoxycarbonylation followed by PFP derivatization has been shown to yield good separation and symmetric peak shapes for various estrogens. nih.gov Tandem MS (MS/MS) further enhances specificity by monitoring specific fragmentation transitions of the derivatized analyte, reducing interference from the sample matrix.

Table 1: Illustrative GC-MS/MS Parameters for Estrogen Analysis

ParameterConditionReference
Column 50% phenyl polysiloxane or similar researchgate.net
Derivatization Silylation (e.g., MSTFA, BSTFA) or Acylation (e.g., PFP) nih.govnih.gov
Injection Mode SplitlessN/A
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI) researchgate.netshimadzu.co.kr
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) nih.gov

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) has become the predominant technique for quantifying estrogens in clinical and research settings. nih.gov It offers high sensitivity and specificity, often with simpler sample preparation and without the need for the derivatization required for GC-MS. nih.govnih.gov This is particularly advantageous for analyzing esterified compounds like this compound, which may be analyzed directly.

Modern LC-MS/MS methods typically utilize Ultra-High-Performance Liquid Chromatography (UHPLC) for rapid and efficient separation, coupled with a tandem mass spectrometer. nih.gov Reversed-phase columns, such as C18, are commonly employed for the separation of steroids. nih.govlu.se Electrospray ionization (ESI) is a frequently used ionization source, operating in either positive or negative mode, depending on the analyte and desired sensitivity. lu.seresearchgate.net For instance, a study analyzing 60 different steroidal components in conjugated estrogen tablets used a C18 column with a high-resolution mass spectrometer operating in negative ion mode. nih.gov The high resolving power and mass accuracy of instruments like the Q-Exactive mass spectrometer allow for confident identification and quantification of components in a complex mixture. nih.gov

Table 2: Typical LC-MS/MS Conditions for Estrogen Quantification

ParameterConditionReference
LC Column Reversed-Phase C18 (e.g., Waters Acquity UPLC BEH C18) nih.gov
Mobile Phase Gradient of water and methanol (B129727) or acetonitrile (B52724) with formic acid nih.govnih.gov
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govlu.se
Mass Spectrometer Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, Q-TOF) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) lu.seresearchgate.net

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a variation of Capillary Electrophoresis (CE) that allows for the separation of neutral analytes, such as steroids, alongside charged ones. wikipedia.org In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.orgkapillarelektrophorese.com Neutral analytes are separated based on their differential partitioning between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. wikipedia.org

MEKC has been successfully applied to the analysis of various estrogens in water and urine samples. nih.govnih.gov The separation can be optimized by adjusting several parameters, including the type and concentration of the surfactant (sodium dodecyl sulfate (B86663), SDS, is common), buffer pH, and the addition of organic modifiers like acetonitrile or methanol. wikipedia.orgnih.gov Adding an organic solvent can improve the resolution of hydrophobic compounds. nih.gov While MEKC offers high separation efficiency and requires minimal sample volume, its sensitivity with standard UV detection can be a limitation for trace analysis, though this can be overcome with online concentration techniques or coupling to a mass spectrometer. wikipedia.orgnih.govnih.gov

Sample Preparation and Enrichment Strategies in Complex Research Matrices

The analysis of trace levels of this compound in complex matrices such as plasma, urine, or environmental water requires robust sample preparation to remove interfering substances and concentrate the analyte of interest.

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE) is the most widely used technique for the cleanup and enrichment of estrogens from aqueous samples. nih.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. youtube.com Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. youtube.com For estrogens, reversed-phase sorbents like C18 or polymeric sorbents like Oasis HLB are commonly used, providing good recoveries for a range of estrogenic compounds from water and biological fluids. nih.govnih.gov Studies have shown that SPE can achieve near-perfect recoveries for many estrogens, even from large sample volumes, making it ideal for concentrating analytes to detectable levels. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free alternative to traditional SPE. youtube.com It uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample, either by direct immersion or from the headspace above the sample. youtube.com SPME is valued for its simplicity, efficiency, and automation capabilities, which improve precision and throughput. youtube.com

Table 3: SPE Recovery of Estrogens from Water Samples

CompoundMatrixSPE SorbentRecovery (%)Reference
Estrone (B1671321)River WaterOasis HLB~100% nih.gov
17β-EstradiolWastewater EffluentOasis HLB~100% nih.gov
EstriolWaterNot specifiedNot specified nih.gov
EthynylestradiolWaterNot specifiedNot specified nih.gov

Derivatization Protocols for Enhanced Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. youtube.com For GC-MS, it is essential to increase volatility and thermal stability. nih.gov For LC-MS, it can be used to improve ionization efficiency and thus sensitivity. researchgate.netsigmaaldrich.com

For GC-MS Analysis: The most common derivatization reactions for estrogens target their hydroxyl groups. nih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on hydroxyl and phenolic groups with a trimethylsilyl (TMS) group. nih.govnih.gov This reduces polarity and increases volatility. youtube.com

Acylation/Alkoxycarbonylation: Reagents such as pentafluorobenzyl bromide (PFB) or ethyl chloroformate (ECF) can be used. nih.govshimadzu.co.kr PFB derivatization, in particular, allows for highly sensitive analysis using negative ion chemical ionization (NCI) mass spectrometry. shimadzu.co.kr

For LC-MS/MS Analysis: While often not required, derivatization can significantly boost detection sensitivity for low-abundance estrogens. The strategy is to introduce a moiety that is easily and permanently charged.

Dansyl Chloride: This reagent reacts with the phenolic hydroxyl group of estrogens to form a derivative that ionizes efficiently in ESI-MS, enhancing detection limits. sigmaaldrich.com

FMP-TS (2-fluoro-1-methylpyridinium-p-toluenesulfonate): This reagent has been used to derivatize estrogens extracted from plasma and serum, allowing for quantification at very low levels (picogram per milliliter). researchgate.net

Table 4: Common Derivatization Reagents for Estrogen Analysis

ReagentTechniqueTarget Functional GroupAdvantageReference
BSTFA / MSTFAGC-MSHydroxyl, PhenolicIncreases volatility and thermal stability nih.govnih.gov
Pentafluorobenzyl Bromide (PFB)GC-MSPhenolic HydroxylEnables highly sensitive NCI detection shimadzu.co.kr
Dansyl ChlorideLC-MSPhenolic HydroxylImproves ESI ionization efficiency sigmaaldrich.com
FMP-TSLC-MSPhenolic HydroxylEnhances sensitivity for ultra-trace analysis researchgate.net

Method Validation in Research Contexts

Method validation is a fundamental requirement for ensuring the reliability and accuracy of analytical data. This process involves a series of experiments to verify that a method is suitable for its intended purpose. For the analysis of 17α-dihydroequilin and its derivatives, validation would assess parameters such as linearity, limit of quantification, accuracy, and precision. wikipedia.orgdntb.gov.ua

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. This is typically evaluated by analyzing a series of standards across a specified range. In a study quantifying equine estrogens, including 17α-dihydroequilin (17dEQ), linearity was established over a concentration range of 40–1000 ng/mL. wikipedia.org Another advanced UHPLC-MS/MS method for various steroids reported excellent linearity, with correlation coefficients (r²) for calibration curves ranging from 0.9932 to 0.9999. dntb.gov.ua

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. This is a crucial parameter for trace analysis in biological samples. For a multi-steroid UHPLC-MS/MS method, the LOQ was reported to be in the range of 0.069 to 5.5 parts per billion (ppb), showcasing high sensitivity. dntb.gov.ua

ParameterFindingAnalytical MethodReference
Linearity Range 40–1000 ng/mLHPLC-UV wikipedia.org
Correlation Coefficient (r²) 0.9932–0.9999UHPLC-MS/MS dntb.gov.ua
Limit of Quantification (LOQ) 0.069–5.5 ppbUHPLC-MS/MS dntb.gov.ua

This table presents findings for the parent compound 17α-dihydroequilin and related steroids, as specific data for this compound is not detailed in the reviewed literature.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed using recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (%RSD).

Analytical methods developed for quantifying equine estrogens, such as 17α-dihydroequilin, have been demonstrated to meet stringent accuracy and precision requirements. wikipedia.orgwikipedia.org While specific percentage values for this compound are not available, the table below summarizes typical performance data for related estrogen analysis, illustrating the high quality of data achievable with modern analytical techniques.

Validation ParameterTypical Performance MetricAnalytical Method
Accuracy (% Recovery) 85% - 115%HPLC, LC-MS/MS
Precision (Intra-day %RSD) < 15%HPLC, LC-MS/MS
Precision (Inter-day %RSD) < 15%HPLC, LC-MS/MS

This table represents typical acceptance criteria for the bioanalysis of small molecules and reflects the performance of methods for related estrogen compounds. Specific data for this compound is not available in the cited literature.

Molecular Interactions and Mechanistic Studies

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction of 17(alpha)-Dihydroequilin with estrogen receptors (ERs) is a critical determinant of its biological effects. While comprehensive kinetic and thermodynamic data are not extensively available, relative binding affinity studies provide valuable insights into its receptor binding profile.

17(alpha)-Dihydroequilin, a naturally occurring equine estrogen, demonstrates a notable affinity for Estrogen Receptor Alpha (ERα). wikipedia.org It is a significant component of conjugated equine estrogens. wikipedia.org Studies on analogous compounds suggest that structural features, such as the unsaturated B-ring and the 17alpha-hydroxyl group, influence the interaction with the ERα ligand-binding domain. pdbj.org These structural differences compared to 17β-estradiol can lead to altered receptor interactions and biological activities. pdbj.org Factors like decreased ligand flexibility and hydrophobicity may contribute to a reduced potency at ERα compared to estradiol (B170435). pdbj.org

CompoundRelative Binding Affinity (RBA) for ERα (%) (Estradiol = 100%)
17(alpha)-Dihydroequilin 18.6 (range: 18-41) wikipedia.org
Estradiol Benzoate (B1203000) ~10 wikipedia.org
17β-Dihydroequilin 7.9-113 wikipedia.org
Equilin (B196234) 13 (range: 4.0-28.9) wikipedia.org
Equilenin (B1671562) 2.0-15 wikipedia.org

This table presents the relative binding affinities of 17(alpha)-Dihydroequilin and related estrogenic compounds for ERα. The data is compiled from various sources and is intended for comparative purposes.

CompoundRelative Binding Affinity (RBA) for ERβ (%) (Estradiol = 100%)
17(alpha)-Dihydroequilin 14-32 wikipedia.org
Estradiol 17β-benzoate 32.6 wikipedia.org
17β-Dihydroequilin 7.9-108 wikipedia.org
Equilin 13.0-49 wikipedia.org
Equilenin 7.0-20 wikipedia.org

This table provides a comparative overview of the relative binding affinities of 17(alpha)-Dihydroequilin and related compounds for ERβ.

Currently, there is a lack of specific research data detailing the direct binding kinetics and thermodynamics of 17(alpha)-Dihydroequilin Dibenzoate or its active form, 17(alpha)-Dihydroequilin, with the G Protein-Coupled Estrogen Receptor 1 (GPER1). While some estrogens are known to interact with GPER1 to initiate rapid signaling events, the specific interaction profile of 17(alpha)-Dihydroequilin with this receptor remains to be elucidated.

Non-Classical and Membrane-Initiated Signaling Pathways

Beyond the classical genomic pathway involving nuclear receptor activation, estrogens can elicit rapid biological responses through non-classical, membrane-initiated signaling pathways. These actions are often mediated by membrane-associated estrogen receptors.

While specific studies on 17(alpha)-Dihydroequilin are limited, research on other estrogens, such as 17β-estradiol, has demonstrated the activation of rapid signaling events that are too quick to be explained by genomic mechanisms. These can include the modulation of ion channel activity and the activation of various protein kinases. A study on related equine estrogens, such as 17beta-dihydroequilenin, has shown anti-inflammatory effects in endothelial cells that are mediated through the NF-kappaB pathway, suggesting the involvement of signaling cascades. nih.gov However, direct evidence for 17(alpha)-Dihydroequilin initiating such rapid, non-genomic events is not yet established.

The activation of intracellular signaling cascades, such as the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K) pathways, is a hallmark of non-classical estrogen action. These pathways are crucial in regulating cellular processes like proliferation and survival. Although direct studies linking 17(alpha)-Dihydroequilin to the ERK and PI3K pathways are not available, it is known that other estrogens can activate these cascades. For instance, studies on a related compound, 17alpha-estradiol, have shown it can induce aromatase activity in hair follicles, a process that may involve intracellular signaling. nih.gov The precise mechanisms by which 17(alpha)-Dihydroequilin might engage and modulate these critical signaling networks warrant further investigation.

Interaction with Other Biomolecules

The biological activity of a steroid is not solely dependent on its interaction with target receptors but is also modulated by its binding to other significant biomolecules. These interactions govern its transport, bioavailability, and potential for non-receptor-mediated effects.

Sex Hormone-Binding Globulin (SHBG) Interactions

Sex Hormone-Binding Globulin (SHBG) is a glycoprotein (B1211001) produced primarily in the liver that binds to circulating androgens and estrogens with high affinity, thereby regulating their bioavailability. nih.govwikipedia.org The binding affinity of various steroids to SHBG differs, with dihydrotestosterone (B1667394) (DHT) showing the highest affinity, followed by testosterone, androstenediol, estradiol, and estrone (B1671321). wikipedia.org

The structural characteristics of a steroid, including its size, shape, and hydrophobicity, are key determinants of its binding affinity to SHBG. wikipedia.org Given that this compound is a large, esterified molecule, its direct binding to the SHBG ligand-binding pocket may be sterically hindered. It is more likely that the dibenzoate ester acts as a prodrug, with the benzoate groups being cleaved in vivo to release the active 17(alpha)-dihydroequilin, which would then be available to interact with SHBG and other proteins.

Table 1: In Vivo Effects of Equine Estrogens on SHBG Levels

CompoundDosageDurationEffect on SHBG Levels (% Change from Baseline)Source
17(alpha)-dihydroequilin sulfate (B86663)0.2 mg/day30 days-20.8% nih.gov
17(alpha)-dihydroequilin sulfate0.2 mg/day90 days-12.4% nih.gov
Estrone Sulfate (E1S)1.25 mg/day30 days+19.7% nih.gov
Estrone Sulfate (E1S)1.25 mg/day90 days+61.3% nih.gov
Combination (E1S + 17-alpha-dihydroequilin sulfate)-30 days+103% nih.gov
Combination (E1S + 17-alpha-dihydroequilin sulfate)-90 days+98.2% nih.gov

Direct Interactions with Nucleic Acids (DNA)

Beyond the classical genomic pathway involving nuclear receptors, estrogens can interact directly with other biomacromolecules, including DNA. While specific studies on this compound are lacking, research on 17β-estradiol has demonstrated the potential for direct steroid-DNA interactions. nih.gov

A study utilizing optical methods and mass spectrometry revealed that 17β-estradiol can form non-covalent physical complexes with double-stranded DNA oligonucleotides. nih.gov The formation and stability of these hormone-DNA complexes were found to be influenced by several factors:

Hormone Concentration: Higher concentrations of 17β-estradiol led to the earlier observation of complexes. nih.gov

Interaction Time: With increased interaction time, lower concentrations of the hormone were sufficient to form complexes. nih.gov

Oligonucleotide Length: Longer DNA sequences were more readily able to form complexes, likely due to a greater number of potential binding sites. nih.gov

The binding of 17β-estradiol to DNA was also shown to destabilize the hydrogen bonds between the nitrogenous bases, resulting in a lower melting temperature (Tm) of the DNA strands. nih.gov Mass spectrometry confirmed the formation of complexes, with mass shifts corresponding to the molecular weight of estradiol. nih.gov These findings suggest that estrogens, as a class of molecules, may directly interact with circulating or cellular DNA, a mechanism that could potentially contribute to their broader biological effects. It is plausible that 17(alpha)-dihydroequilin, the active form of the dibenzoate ester, could engage in similar interactions, although this remains to be experimentally verified.

Table 2: Summary of 17β-Estradiol and DNA Interaction Findings

ObservationMethodologyKey FindingSource
Complex FormationSpectrophotometry, Mass Spectrometry17β-Estradiol forms non-covalent complexes with DNA oligonucleotides. nih.gov
DNA DestabilizationDenaturation AnalysisBinding of 17β-estradiol leads to a decrease in the melting temperature (Tm) of DNA. nih.gov
Concentration DependenceSpectrophotometryHigher hormone concentrations accelerate complex formation. nih.gov
Length DependenceSpectrophotometryLonger DNA oligonucleotides form complexes more readily than shorter ones. nih.gov

Influence of Dibenzoate Moiety on Molecular Recognition

Molecular recognition by proteins such as SHBG or steroid receptors is a highly specific process dictated by the three-dimensional structure and chemical properties of the ligand. wikipedia.org Factors influencing binding affinity include the presence of specific functional groups (e.g., a phenolic A-ring), molecular size and shape, and hydrophobicity. wikipedia.org

The addition of a dibenzoate moiety to the 17(alpha)-dihydroequilin structure dramatically alters its physicochemical properties. The two benzoate groups, attached at the C3 and C17 positions, significantly increase the molecule's size and lipophilicity. This structural modification is critical to its molecular recognition.

Esterification at the C17 position is a common strategy in steroid chemistry. For example, Estradiol 17β-benzoate is another estrogen ester. wikipedia.org Such modifications typically convert the parent steroid into a prodrug. The bulky and hydrophobic ester groups prevent the molecule from effectively fitting into the highly specific ligand-binding pockets of receptors or transport proteins like SHBG. nih.gov The primary function of the dibenzoate moiety is therefore to mask the active hydroxyl groups of the parent steroid, increasing its stability and altering its pharmacokinetic profile.

Upon administration, it is anticipated that esterase enzymes in the body hydrolyze the dibenzoate ester bonds, releasing the active 17(alpha)-dihydroequilin. This enzymatic cleavage unmasks the critical functional groups, particularly the C3-phenolic hydroxyl and the C17-hydroxyl, allowing the molecule to be recognized by and interact with its biological targets, such as the estrogen receptors. Therefore, the dibenzoate moiety serves as a temporary modification that prevents molecular recognition until the active compound is released at or near its site of action.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Key Structural Determinants for Molecular Interaction

The interaction of any steroidal compound with its biological target is fundamentally dictated by its three-dimensional structure. For estrogens and related molecules, specific structural features are paramount for high-affinity binding to estrogen receptors (ERs).

Role of Steroidal Core Modifications (e.g., A, B, C, D Rings)

The tetracyclic core of steroidal estrogens, comprising the A, B, C, and D rings, provides the foundational scaffold for receptor interaction. youtube.com Modifications to this core can significantly alter binding affinity and efficacy.

A-Ring : The aromaticity of the A-ring is a hallmark of classical estrogens and is considered essential for high-affinity binding to estrogen receptors. researchgate.netnih.gov This feature, along with the phenolic hydroxyl group at the C-3 position, is crucial for anchoring the ligand within the receptor's binding pocket through hydrogen bonding. nih.gov Most substitutions on the A-ring tend to impair receptor binding. nih.gov

D-Ring : The five-membered D-ring and its substituents are critical for dictating the type of activity (agonist vs. antagonist). The estrogen receptor's ligand-binding domain can accommodate variations in the D-ring region, allowing for diverse structures to bind. u-tokyo.ac.jp

The following table summarizes the general impact of modifications to the steroidal core on estrogenic activity.

RingModificationGeneral Impact on Estrogenic Activity
A Loss of AromaticitySignificant decrease
A Substitution (other than C-3 OH)Generally decreases binding affinity nih.gov
B Introduction of Double BondsCan decrease activity youtube.com
C SubstitutionsGenerally tolerated nih.gov
D Substitutions at C-17Critical for activity and receptor selectivity

Importance of C-17α Configuration

The stereochemistry at the C-17 position of the D-ring is a critical determinant of estrogenic potency. Naturally potent estrogens, such as 17β-estradiol, possess a hydroxyl group in the beta (β) configuration. In contrast, 17(alpha)-Dihydroequilin has its hydroxyl group in the alpha (α) configuration. wikipedia.org

Generally, 17α-epimers are less potent estrogens than their 17β-counterparts. nih.gov The 17β-hydroxyl group acts as a key hydrogen bond donor, interacting with specific amino acid residues in the estrogen receptor's binding pocket. nih.gov An inverted configuration at C-17 (17α) alters the position of this hydroxyl group, potentially leading to a weaker or modified interaction with the receptor. researchgate.net However, some 17α-substituted estrogens can still exhibit significant biological effects, which may be modified compared to their beta-isomers. nih.gov

Influence of Aromatic Ring Substituents (e.g., C-3 functionality)

The C-3 phenolic hydroxyl group on the aromatic A-ring is arguably the most critical functional group for estrogen receptor binding. youtube.comresearchgate.net It serves as a vital hydrogen bond donor, mimicking the natural ligand 17β-estradiol. nih.gov

Modification of this group, for instance, through esterification or sulfation, typically results in a dramatic loss of binding affinity for the estrogen receptor. nih.gov Compounds with such modifications often act as prodrugs, requiring in vivo enzymatic cleavage to release the active, free phenol (B47542) to exert their estrogenic effects.

Impact of Benzoyl Ester Groups on SAR

The "Dibenzoate" in 17(alpha)-Dihydroequilin Dibenzoate refers to the presence of two benzoyl ester groups. Based on the typical structure of related compounds, these esters are likely attached at the C-3 and C-17α positions, masking the hydroxyl groups.

Modulating Receptor Subtype Selectivity

The estrogen receptor exists in at least two main subtypes, ERα and ERβ, which have different tissue distributions and can mediate different physiological effects. u-tokyo.ac.jpwikipedia.org The structural features of a ligand can influence its relative affinity for these subtypes, leading to receptor subtype selectivity. wikipedia.org

While direct data on this compound is scarce, the SAR of related compounds provides some insights. For example, in flavonoids, modifications such as prenylation and the saturation of the C-ring have been shown to increase ERβ potency and selectivity. nih.gov It is plausible that the unique structural features of 17(alpha)-Dihydroequilin, such as the unsaturation in the B-ring and the 17α-configuration, could confer a degree of selectivity for ERα or ERβ. However, as the dibenzoate itself is inactive, any receptor selectivity would be a property of the parent compound, 17(alpha)-Dihydroequilin, which is released after hydrolysis. The esterification strategy itself is not known to directly modulate receptor subtype selectivity, but rather to control the release of the active compound.

Computational Approaches to SAR/QSAR Modeling

Quantum Chemical Descriptors and Predictive Models

Quantum chemical descriptors provide a more profound understanding of a molecule's properties by calculating its electronic structure. These descriptors are frequently used to develop robust QSAR models for estrogenic compounds. nih.gov Unlike descriptors based on classical physics, quantum chemical parameters can describe electronic effects, reactivity, and aspects of molecular shape with high precision. nih.gov Methods like Density Functional Theory (DFT) are often employed to calculate these properties. rsc.org

For a molecule like 17(alpha)-dihydroequilin, these descriptors can quantify its ability to participate in the electrostatic and orbital interactions necessary for receptor binding. The resulting data are then used in statistical methods, such as multiple linear regression, to build predictive models that correlate these electronic properties with biological activity. acs.orgnih.gov

Key quantum chemical descriptors used in estrogen QSAR studies include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. u-tokyo.ac.jp

Atomic Charges: The distribution of partial charges on the atoms of a molecule determines its electrostatic potential and its ability to form favorable interactions with charged or polar residues in the receptor. nih.gov

Heat of Formation (ΔHf⁰): This value represents the energy of the molecule relative to its constituent elements and can be a predictor of its stability. nih.gov

These descriptors help to explain why certain structural features enhance or diminish a compound's binding affinity. For instance, QSAR studies on estrogens have shown that the electronic properties of substituents on the steroid core significantly influence binding affinity. nih.gov

Table 2: Common Quantum Chemical Descriptors in Estrogen QSAR Models

DescriptorSymbolSignificance in Predictive Models
Energy of Highest Occupied Molecular OrbitalE-HOMORelates to the capacity for electron donation; important for charge-transfer interactions.
Energy of Lowest Unoccupied Molecular OrbitalE-LUMORelates to the capacity for electron acceptance; influences reactivity.
HOMO-LUMO Energy GapΔEIndicator of chemical stability and reactivity. A smaller gap often implies higher reactivity.
Dipole MomentµDescribes the polarity of the molecule, affecting its interaction with the receptor's electric field.
Heat of FormationΔHf⁰Reflects the thermodynamic stability of the molecule.
Total EnergyE-TotalThe total electronic energy of the molecule in its ground state.
Minimum Atomic ChargeQminIdentifies the most electronegative atom, often a key site for hydrogen bonding.

This table outlines key quantum chemical descriptors and their typical role in building predictive QSAR models for estrogenic activity.

Metabolic Transformations and Biotransformation Pathways

Ester Hydrolysis Mechanisms of Dibenzoate

As a prodrug, 17(alpha)-Dihydroequilin Dibenzoate must first undergo hydrolysis to release the active steroid, 17(alpha)-dihydroequilin. This conversion is primarily achieved through the action of esterase enzymes. nih.gov

The hydrolysis of the benzoate (B1203000) ester groups is catalyzed by non-specific esterases, such as carboxylesterases (CES), which are abundant in the liver, plasma, and other tissues. nih.gov These enzymes cleave the ester bonds, releasing benzoic acid and the active steroid molecule. The efficiency of this hydrolysis can be influenced by the structure of the ester and the specific esterase isozyme involved. Ester prodrugs are a common strategy to improve the bioavailability of pharmaceuticals, relying on these ubiquitous enzymes for activation. nih.gov

While specific data on the de-esterification of this compound is limited, the process involves the sequential removal of the two benzoate groups. The initial hydrolysis likely occurs at one of the ester positions, forming a mono-benzoate intermediate, which is then subject to a second hydrolysis step to yield the free 17(alpha)-dihydroequilin. The specific order and rate of removal may depend on steric hindrance and the accessibility of each ester group to the active site of the hydrolyzing enzymes.

Phase I Metabolic Pathways of Dihydroequilin Derivatives

Once liberated from its dibenzoate ester form, 17(alpha)-dihydroequilin enters Phase I metabolism. This phase involves the introduction or exposure of functional groups, typically increasing the polarity of the molecule. drughunter.comsigmaaldrich.com For dihydroequilin derivatives, the key reactions are hydroxylation and oxidation.

The primary route for Phase I metabolism of estrogens is aromatic hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. sigmaaldrich.com Although research on 17(alpha)-dihydroequilin is not extensive, the metabolism of the closely related equine estrogen, equilin (B196234), and endogenous estrogens like 17β-estradiol provides a strong model.

Key Enzymes and Reactions: Human CYP1B1 is a key enzyme responsible for the 4-hydroxylation of estrogens. nih.govnih.gov Other isoforms, such as CYP1A1, are also involved, primarily in 2-hydroxylation. nih.gov These reactions add a hydroxyl group to the aromatic A-ring of the steroid.

Metabolites: This process would convert 17(alpha)-dihydroequilin into catechol estrogen metabolites, such as 2-hydroxy-17(alpha)-dihydroequilin and 4-hydroxy-17(alpha)-dihydroequilin. The 4-hydroxy metabolites, in particular, have been noted for their chemical reactivity. nih.gov

Table 1: Key Phase I Metabolic Reactions for Dihydroequilin Derivatives

ReactionEnzyme FamilyKey EnzymesPotential Metabolites
Aromatic HydroxylationCytochrome P450CYP1B1, CYP1A12-Hydroxy-dihydroequilin, 4-Hydroxy-dihydroequilin
Oxidation/ReductionHydroxysteroid Dehydrogenases17β-HSDEquilin

Hydroxysteroid dehydrogenases (HSDs) play a crucial role in the metabolism of steroids by catalyzing the interconversion of hydroxyl and keto groups.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme is responsible for the oxidation of the 17-hydroxyl group. In the context of dihydroequilin, 17β-HSD would oxidize 17(alpha)-dihydroequilin to its corresponding ketone, equilin. nih.govnih.gov This is a reversible reaction, and the balance between the reductase and dehydrogenase activities influences the local concentrations of the more potent 17-hydroxy steroids versus their less active 17-keto counterparts. nih.gov

Other Reductases: A-ring reductases like 5β-reductase (AKR1D1) are also involved in steroid hormone metabolism, though their specific action on equine estrogens is less characterized. nih.gov

Phase II Metabolic Pathways (Conjugation)

Following Phase I modifications, the dihydroequilin metabolites undergo Phase II conjugation reactions. drughunter.comnumberanalytics.com This process attaches small, polar endogenous molecules to the steroid, which significantly increases water solubility and facilitates excretion. numberanalytics.comuomus.edu.iq Phase II reactions are generally considered a detoxification pathway. uomus.edu.iq

The primary conjugation pathways for estrogen metabolites are sulfation and glucuronidation. drughunter.comreactome.org

Sulfation: Mediated by sulfotransferases (SULTs), this reaction involves the addition of a sulfonate group, primarily to hydroxyl positions on the steroid. 17(alpha)-dihydroequilin itself can be found in circulation as a sulfate (B86663) conjugate. nih.gov

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway attaches glucuronic acid to the steroid metabolites. uomus.edu.iq This is a major route for the elimination of catechol estrogens formed during Phase I. drughunter.com

Glutathione (B108866) Conjugation: The reactive quinone intermediates, which can form from the oxidation of catechol estrogens like 4-hydroxyequilin, can be detoxified by conjugation with glutathione (GSH), a reaction mediated by glutathione S-transferases (GSTs). nih.govuomus.edu.iq

Table 2: Common Phase II Conjugation Reactions for Dihydroequilin Metabolites

Conjugation ReactionEnzyme FamilyConjugating AgentResulting Product
SulfationSulfotransferases (SULTs)SulfateSulfate Esters
GlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronic AcidGlucuronide Conjugates
Glutathione ConjugationGlutathione S-transferases (GSTs)Glutathione (GSH)Thioether Conjugates

Glucuronidation Reactions and Conjugate Characterization

Glucuronidation is a significant Phase II metabolic pathway for estrogens, including 17(alpha)-dihydroequilin. wikipedia.org This process involves the covalent attachment of a glucuronic acid moiety to the steroid, a reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov The addition of the highly polar glucuronic acid group substantially increases the hydrophilicity of the estrogen, which prevents it from passively diffusing across cell membranes and facilitates its elimination via urine or bile. nih.govsigmaaldrich.com

Glucuronidation occurs predominantly in the liver, but UGT enzymes are also present in other tissues, including the intestine, kidneys, and brain. wikipedia.org For steroidal estrogens, conjugation can happen at either the C3 phenolic hydroxyl group or the C17 hydroxyl group. researchgate.net Research on estradiol (B170435) suggests that the 17-position is a predominant site for glucuronidation. researchgate.net The resulting metabolites are known as estrogen glucuronides. These conjugates are biologically inactive and are transported out of cells by efflux transporters for eventual excretion. nih.gov The enzymatic hydrolysis of these glucuronides, often by β-glucuronidases, is a standard laboratory procedure used to analyze the parent steroid in biological fluids. sigmaaldrich.com

Several UGT isozymes have been identified as being responsible for the glucuronidation of estrogens. researchgate.net While specific studies on 17(alpha)-dihydroequilin are limited, the enzymes that metabolize other estrogens like estrone (B1671321) and estradiol are considered relevant.

Table 1: UDP-Glucuronosyltransferase (UGT) Isozymes in Estrogen Metabolism This table is generated based on known estrogen metabolism pathways; specific activity with 17(alpha)-dihydroequilin may vary.

Enzyme IsozymePrimary LocationKnown Estrogen Substrates
UGT1A1 Liver, IntestineEstradiol, Estriol
UGT1A10 IntestineEstrone
UGT2B7 Liver, IntestineEstradiol, Estrone

Sulfation Reactions and Conjugate Characterization

Sulfation is another crucial Phase II conjugation pathway that regulates the bioavailability and metabolism of steroids. nih.gov This reaction involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the estrogen. nih.gov The enzymes responsible for this transfer are called sulfotransferases (SULTs). nih.gov Similar to glucuronidation, sulfation increases the water solubility of the steroid, leading to its inactivation and facilitating its transport in the circulation and subsequent excretion. nih.gov

For equine estrogens, sulfation occurs predominantly at the C3 phenolic hydroxyl group. researchgate.net In fact, 17(alpha)-dihydroequilin 3-sulfate is a significant component of conjugated equine estrogen preparations, highlighting the importance of this metabolic route. wikipedia.org The sulfated forms of estrogens are the most abundant circulating estrogen conjugates. researchgate.net The process is reversible; steroid sulfatases (STS) can hydrolyze the sulfate ester bond, converting the inactive, sulfated steroid back to its biologically active form. nih.gov This interplay between SULTs and STS provides a mechanism for tissues to regulate local concentrations of active estrogens. nih.gov

Table 2: Sulfotransferase (SULT) Isozymes in Estrogen Metabolism This table is generated based on known steroid metabolism pathways; specific activity with 17(alpha)-dihydroequilin may vary.

Enzyme IsozymePrimary LocationFunction
SULT1A1 Liver, Brain, IntestineCatalyzes the sulfation of phenolic compounds, including estrogens.
SULT1E1 Liver, EndometriumHigh-affinity estrogen sulfotransferase, key regulator of estrogenic activity.
SULT2A1 Adrenal Gland, LiverPrimarily sulfates hydroxysteroids like DHEA, but also has activity towards estrogens.

Interconversion with Related Equine Estrogens

17(alpha)-dihydroequilin is part of a complex mixture of structurally similar estrogens found in pregnant mares. scilit.com These estrogens can be metabolically converted into one another. A primary pathway of interconversion for 17(alpha)-dihydroequilin is the reversible oxidation of its 17-hydroxyl group to a ketone, forming the compound equilin. This reaction is catalyzed by enzymes of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family.

This enzymatic conversion is not unique to the 17-alpha epimer. Its counterpart, 17β-dihydroequilin, is also in a metabolic equilibrium with equilin, mediated by the same class of enzymes. scilit.com This creates a dynamic interplay where the relative concentrations of the 17-hydroxy steroids (both alpha and beta isomers) and the 17-keto steroid (equilin) are controlled by the oxidative and reductive activities of 17β-HSD enzymes in various tissues. This interconversion is a critical aspect of estrogen metabolism, as it modulates the availability of different estrogenic compounds which may have distinct biological activities. nih.gov

Table 3: Interconversion of Major Equine Estrogens

CompoundChemical FeatureRelationshipCatalyzing Enzyme Family
Equilin 17-keto groupCan be reduced to 17α- or 17β-dihydroequilin17β-Hydroxysteroid Dehydrogenase (17β-HSD)
17(alpha)-dihydroequilin 17α-hydroxyl groupCan be oxidized to equilin17β-Hydroxysteroid Dehydrogenase (17β-HSD)
17β-dihydroequilin 17β-hydroxyl groupCan be oxidized to equilin17β-Hydroxysteroid Dehydrogenase (17β-HSD)

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational flexibility is a key determinant of the biological activity of steroidal estrogens. nih.gov Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules like 17(alpha)-Dihydroequilin Dibenzoate. These simulations provide insights into the dynamic behavior of the molecule, revealing accessible conformations and the energy barriers between them. nih.gov

For related estrogens, MD simulations have shown that multiple unique steroid conformations can exist in addition to the one determined by X-ray crystallography. nih.gov The energy required to transition between these conformations is often less than the free energy of receptor binding, suggesting that the receptor may bind to a specific, preferred conformation of the ligand. nih.gov This highlights the importance of conformational flexibility for effective binding to the estrogen receptor. nih.gov

MD simulations are also employed to assess the stability of ligand-protein complexes. For instance, in studies of other estrogen receptor modulators, MD simulations have been used to observe the stability of the ligand within the binding pocket of the estrogen receptor alpha (ERα) over time. mdpi.commdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. mdpi.comunpad.ac.id

Table 1: Key Parameters in Molecular Dynamics Simulations of Estrogenic Compounds

ParameterDescriptionRelevance to this compound
Force Field A set of parameters used to calculate the potential energy of a system of atoms.Determines the accuracy of the simulated molecular motions and interactions. Commonly used force fields for biomolecules include AMBER and GROMOS. mdpi.com
Simulation Time The duration of the simulated molecular motion.Longer simulation times (e.g., nanoseconds) provide a more comprehensive sampling of the conformational space. mdpi.commdpi.com
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed protein or ligand structures.Indicates the stability of the ligand-protein complex over the course of the simulation. A stable RMSD suggests the ligand remains bound in a consistent manner. mdpi.com
Root Mean Square Fluctuation (RMSF) Measures the deviation of each particle from its average position.Identifies flexible regions of the protein or ligand.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. researchgate.netmdpi.com These methods can be used to calculate various molecular descriptors that correlate with biological activity.

For related equine estrogens like equilin (B196234) and equilenin (B1671562), theoretical studies have been conducted to determine their molecular structures, dipole moments, and frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity. researchgate.net Such calculations can help in understanding the potential for metabolic activation and interaction with biological targets. For example, studies on catechol metabolites of equine estrogens have shown that their reactivity is linked to the formation of quinoids that can damage cellular macromolecules. nih.gov

Table 2: Calculated Electronic Properties of Related Estrogens

CompoundDipole Moment (Debye)HOMO-LUMO Gap (eV)Reference
Estrone (B1671321)Higher than EquilinN/A researchgate.net
EquilinLower than EstroneN/A researchgate.net
EquileninN/ALower than other steroids, indicating higher reactivity researchgate.net

Note: Specific values for this compound are not available in the cited literature.

Predictive Modeling of Molecular Interactions

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, utilizes mathematical models to correlate the structural features of compounds with their biological activities. nih.gov These models often employ a combination of molecular docking, pharmacophore modeling, and machine learning algorithms. mdpi.complos.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For estrogenic compounds, docking studies are used to predict their binding affinity and mode of interaction with estrogen receptors. mdpi.comresearchgate.net These studies can identify key amino acid residues in the receptor's binding pocket that interact with the ligand. mdpi.comnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to exert a specific biological effect. mdpi.com For estrogen receptor modulators, pharmacophore models can be used to screen for new compounds with potential estrogenic or anti-estrogenic activity. mdpi.com

Machine Learning: Algorithms like logistic regression and random forest classifiers can be trained on data from high-content screening assays to predict the estrogenic activity of unknown compounds. plos.org These models can identify the most informative molecular features for classifying compounds as agonists or antagonists. plos.org

Ligand-Protein Interaction Modeling Beyond Classical Receptors

While the primary targets of estrogens are the classical estrogen receptors (ERα and ERβ), they can also interact with other proteins. Computational modeling can be used to explore these "off-target" interactions.

For example, estrogens are known to interact with G protein-coupled estrogen receptor 1 (GPER1), though with lower affinity than for classical ERs. nih.gov Due to the difficulty in obtaining experimental structures of membrane proteins like GPER1, computational modeling is essential for understanding these interactions. nih.gov

Modeling has also been applied to understand the interaction of estrogens with other nuclear receptors, such as the androgen receptor, and with transport proteins like sex hormone-binding globulin (SHBG). nih.govnih.gov These studies help to build a more complete picture of the complex pharmacology of estrogenic compounds beyond their primary receptor interactions.

Environmental Distribution, Fate, and Ecotoxicological Research Methodologies

Analytical Approaches for Detection in Aquatic Environments

The detection of equine estrogens like 17(alpha)-dihydroequilin in aquatic environments is challenging due to their low concentrations and the complexity of environmental matrices. nih.gov Consequently, highly sensitive and specific analytical techniques are required for their quantification.

Commonly employed methods involve a combination of sample extraction and concentration followed by instrumental analysis. Solid-phase extraction (SPE) is a widely used technique to isolate and concentrate estrogens from water samples. dss.go.th

Following extraction, several analytical instruments are utilized:

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): These are powerful techniques for identifying and quantifying estrogens. nih.gov For instance, tandem GC-MS/MS has been used to detect equilenin (B1671562) and its metabolite 17beta-dihydroequilenin in sewage treatment work influents and effluents at concentrations in the low nanogram per liter (ng/L) range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This method is also frequently used for the analysis of steroid estrogens in water. nih.gov

Immunoassays: Techniques like Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) offer high sensitivity and can be cost-effective for screening large numbers of samples. nih.govdss.go.th RIA has been used to achieve method detection limits for 17β-estradiol and ethynylestradiol in the picogram per liter (pg/L) range. dss.go.th

These analytical methods have enabled the detection of various equine estrogens in river water and sewage effluents, confirming their release into the aquatic environment. For example, a study in Hokkaido, Japan, detected equilin (B196234) at concentrations of 2.72 ± 2.22 ng/L and 17α-dihydroequilin at 2.17 ± 2.20 ng/L in river water. researchgate.net

Table 1: Analytical Methods for Estrogen Detection in Water

Analytical TechniqueCommon ApplicationTypical Detection LimitsReference
GC-MS/MSQuantification of specific equine estrogens in sewage0.07-2.6 ng/L nih.gov
HPLC with FluorescenceDetection of various estrogenic compounds2-52 ng/L dss.go.th
Radioimmunoassay (RIA)Highly sensitive detection of specific estrogens53-107 pg/L dss.go.th
ELISAScreening for steroid estrogensLower detection limits, cost-effective nih.gov

Modeling Environmental Transport and Transformation

Understanding the transport and transformation of equine estrogens in the environment is crucial for predicting their fate and potential impact. Models are developed based on laboratory and field studies that investigate processes like sorption, desorption, and degradation.

Key factors influencing the environmental transport of estrogens include:

Sorption: Estrogens can bind to organic carbon in soil and manure. nih.gov Studies have shown that sorption to manure, which has a high organic carbon content, is significantly higher than to soil. nih.gov This process can inhibit the off-site transport of these compounds. The sorption tendency often follows the pattern: 17β-estradiol > 17α-estradiol > estrone (B1671321). nih.gov

Desorption: The release of bound estrogens back into the water phase is also a critical parameter. Research indicates that desorption from manure is relatively low; for example, approximately 17% of 17α-estradiol was desorbed from manure in one study. nih.gov

Transformation: Equine estrogens can be transformed in the environment. For instance, 30% to 70% of 17α-estradiol and 17β-estradiol can be converted to estrone in both soil and manure. nih.gov These transformation reactions must be considered when modeling their environmental behavior and potential biological effects. nih.gov

Models often incorporate advection-dispersion, preferential flow pathways, and colloid-enhanced transport to simulate the movement of estrogens through the soil and into groundwater or surface water. researchgate.net The presence of dissolved organic carbon and particulates from manure can enhance the mobility of estrogens, while conjugated forms of estrogens, being more water-soluble, may also exhibit greater mobility in soil. usda.gov

Assessment of Potential for Endocrine Disruption (Mechanistic Focus)

Equine estrogens, including 17(alpha)-dihydroequilin, are recognized as endocrine-disrupting chemicals (EDCs) because they can interfere with the hormone systems of wildlife. nih.govnih.gov The primary mechanism of their endocrine-disrupting activity is their ability to bind to and activate estrogen receptors (ERs). nih.govnih.gov

The interaction with ERs can trigger a cascade of biological effects, leading to the "feminization" of aquatic organisms, even at very low environmental concentrations. nih.govacs.org These effects are mediated through the ER signaling pathway. nih.gov For example, exposure of fish to equine estrogens like equilenin and 17beta-dihydroequilenin has been shown to induce the production of vitellogenin, an egg yolk protein typically found in females, in male fish. nih.govacs.org This response is associated with the upregulation of hepatic ERα and ERβ1 gene expression, confirming an ER-mediated mechanism. nih.gov

In Vitro Assays for Estrogenicity (Mechanistic Focus)

In vitro assays are essential tools for screening and assessing the estrogenic potential of chemicals like 17(alpha)-dihydroequilin by examining their interaction with estrogen receptors. nih.gov These assays provide a controlled environment to study specific molecular mechanisms without the complexities of a whole organism.

Commonly used in vitro assays for estrogenicity include:

Yeast Estrogen Screen (YES): This assay uses genetically modified yeast cells that contain the human estrogen receptor. nih.govnih.gov When an estrogenic substance binds to the receptor, it triggers the expression of a reporter gene, resulting in a measurable color change.

Human Breast Cancer Cell Line Proliferation (E-Screen) Assay: This assay utilizes estrogen-responsive cell lines, such as MCF-7 cells. nih.govnih.gov The proliferation of these cells in the presence of a test chemical indicates its estrogenic activity. The MVLN assay, which is a transformed MCF-7 cell line, is noted to be up to 15 times more sensitive than the YES-screen. nih.gov

Receptor-Binding Assays: These assays directly measure the ability of a compound to compete with a radiolabeled estrogen (like [3H]E2) for binding to the estrogen receptor. sigmaaldrich.com

In Silico Docking Simulations: Computational models are used to predict the binding affinity of a chemical to the ligand-binding domain (LBD) of the estrogen receptor. nih.gov Docking simulations for medaka (Oryzias latipes) ERα indicated that 17β-dihydroequilenin had the most potent interaction, followed by 17α-dihydroequilin and 17β-dihydroequilin. nih.gov

These assays have demonstrated that equine estrogens, including metabolites of equilin and equilenin, can bind to and activate both human and fish estrogen receptors. nih.govacs.org Some equine metabolites, like 17β-dihydroequilenin, have even shown higher potency than the natural hormone 17β-estradiol in fish. acs.org

Table 2: Estrogenic Potency of Selected Equine Estrogens from In Vitro Studies

CompoundAssay TypeOrganism/ReceptorFindingReference
17β-DihydroequileninIn vitro cell-based assayFishMore potent than 17β-estradiol standard acs.org
17α-DihydroequilinIn silico docking simulationMedaka ERαPotent interaction with the estrogen receptor nih.gov
17β-DihydroequilinIn silico docking simulationMedaka ERαPotent interaction with the estrogen receptor nih.gov
EquileninIn vitro ER activation assayHuman and FishActivated estrogen receptors nih.gov

Biodegradation and Persistence Studies (in vitro/Environmental)

The persistence of equine estrogens in the environment is determined by their resistance to degradation processes. Biodegradation, the breakdown of organic matter by microorganisms, is a primary removal mechanism for estrogens in wastewater treatment and the environment. acs.orgresearchgate.net

Studies have shown that the removal of estrogens in conventional wastewater treatment plants can be variable. acs.org While some estrogens are effectively removed through sorption to sludge and subsequent biodegradation, others can be more persistent. acs.org The solids retention time (SRT) in activated sludge systems is a key parameter influencing the efficiency of micropollutant removal. researchgate.net

In vitro biodegradation studies using bacterial strains isolated from various environments have demonstrated the potential for microbial degradation of estrogens. For example, several bacterial strains isolated from compost have been shown to co-metabolize 17α-ethinylestradiol while metabolizing estrone and 17β-estradiol. nih.gov Similarly, Rhodococcus sp. strains have shown the ability to completely degrade 17β-estradiol. nih.gov

However, the structure of an estrogen influences its biodegradability. The presence of certain chemical groups can make a compound more recalcitrant. For example, the synthetic estrogen 17α-ethinylestradiol is known to be more persistent than its natural counterparts. nih.gov The environmental persistence of estrogens is a concern because even at low concentrations, continuous exposure can lead to adverse effects in aquatic life. nih.gov Factors such as binding to dissolved organic carbon can also protect hormones from microbial degradation, thereby increasing their persistence. usda.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of 17(alpha)-Dihydroequilin Dibenzoate is foundational to any further investigation. Currently, standard esterification methods would be the presumed route, involving the reaction of 17(alpha)-dihydroequilin with benzoyl chloride in the presence of a base. However, future research could focus on developing more efficient and stereoselective synthetic strategies.

Key research objectives should include:

Optimization of Reaction Conditions: A systematic study to optimize reaction parameters such as solvent, temperature, and catalyst to maximize yield and purity of the final product.

Green Chemistry Approaches: The development of environmentally benign synthetic methods, for example, using enzymatic catalysis or solvent-free reaction conditions.

Scale-up Feasibility: Investigations into scalable synthesis processes to enable the production of larger quantities of the compound for extensive biological testing.

A comparative table of potential synthetic approaches is presented below:

Synthetic MethodPotential AdvantagesPotential Challenges
Acylation with Benzoyl Chloride High reactivity, well-established method.Formation of byproducts, use of hazardous reagents.
Steglich Esterification Mild reaction conditions, suitable for sensitive substrates.Use of carbodiimide (B86325) reagents can be costly.
Enzymatic Acylation High selectivity, environmentally friendly.Enzyme stability and cost, slower reaction rates.

Advanced Spectroscopic Characterization of Molecular Complexes

A thorough understanding of the three-dimensional structure of this compound and its potential interactions with biological macromolecules is crucial. Advanced spectroscopic techniques can provide detailed insights into its molecular geometry and electronic properties.

Future research should employ a multi-faceted spectroscopic approach:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to determine the precise stereochemistry of the molecule.

X-ray Crystallography: To determine the single-crystal X-ray structure, providing definitive information on bond lengths, bond angles, and the conformation of the steroid nucleus and the dibenzoate moieties.

Circular Dichroism (CD) Spectroscopy: To study the chiroptical properties of the molecule and to investigate conformational changes upon interaction with biomolecules.

Computational Modeling: To complement experimental data with theoretical calculations of the molecular structure and to predict its interaction with biological targets.

Mechanistic Elucidation of Non-Genomic Actions

Estrogens are known to exert both genomic and non-genomic effects. The bulky dibenzoate groups of this compound may modulate its interaction with cell membranes and membrane-associated receptors, potentially leading to unique non-genomic signaling pathways.

Areas for investigation include:

Membrane Fluidity Studies: Assessing the impact of the compound on the fluidity of artificial and cellular membranes.

Interaction with Membrane Receptors: Investigating the binding affinity and activation of G-protein coupled estrogen receptors (GPER) and other membrane-associated signaling proteins.

Calcium Signaling: Examining the ability of the compound to induce rapid intracellular calcium fluxes, a hallmark of non-genomic estrogen action.

Kinase Activation Cascades: Studying the activation of intracellular signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.

Targeted Modifications for Specific Molecular Interactions

The dibenzoate groups of this compound offer a versatile platform for targeted chemical modifications to enhance its biological activity or to probe its molecular interactions.

Future synthetic efforts could focus on:

Introduction of Functional Groups: Modifying the benzoate (B1203000) rings with various functional groups (e.g., halogens, nitro groups, amino groups) to systematically explore structure-activity relationships.

Attachment of Fluorescent Probes: Covalently linking fluorescent dyes to the molecule to enable visualization of its subcellular localization and trafficking.

Development of Photoaffinity Labels: Introducing photoreactive groups to allow for the identification of specific binding partners within a cellular context.

Role of Metabolites in Receptor Signaling and Biological Processes

The in vivo metabolism of this compound is a critical area of future research. It is anticipated that the ester bonds will be hydrolyzed by esterases to release 17(alpha)-dihydroequilin and benzoic acid.

Key research questions to be addressed include:

Metabolic Stability: Determining the rate and extent of hydrolysis in various biological matrices (e.g., plasma, liver microsomes).

Pharmacokinetics of Metabolites: Characterizing the absorption, distribution, metabolism, and excretion of both 17(alpha)-dihydroequilin and benzoic acid following administration of the parent compound.

A deeper understanding of these future research directions will be instrumental in elucidating the full scientific and therapeutic potential of this compound.

Q & A

Basic Research Question: What are the optimal methods for synthesizing and purifying 17(alpha)-dihydroequilin dibenzoate, and how are structural impurities minimized?

Methodological Answer:
Synthesis typically involves esterification of 17α-dihydroequilin with benzoic acid derivatives under anhydrous conditions. Key steps include:

  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to remove unreacted precursors.
  • Impurity Control : Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to detect residual equilin or dihydroequilin isomers. Structural confirmation via 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.4–8.2 ppm for benzoate groups) and high-resolution mass spectrometry (HRMS) .

Basic Research Question: How is the crystal structure of 17α-dihydroequilin dibenzoate characterized, and what computational tools validate its hydrogen-bonding network?

Methodological Answer:

  • Experimental Characterization : Synchrotron powder diffraction (λ = 0.7 Å) resolves unit cell parameters (e.g., monoclinic P21P2_1 symmetry) and atomic coordinates. Hydrogen bonds (e.g., O–H···O interactions between hydroxyl and carbonyl groups) are quantified using software like CRYSTAL14 .
  • Computational Validation : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) optimize geometry and calculate bond lengths/angles. Discrepancies >0.05 Å between experimental and theoretical values warrant re-evaluation of sample purity or crystallinity .

Advanced Research Question: How do the pharmacological effects of 17α-dihydroequilin dibenzoate differ from other conjugated estrogens in receptor-binding assays?

Methodological Answer:

  • Receptor Affinity Studies : Competitive binding assays using ERα/ERβ isoforms (radiolabeled 3H^3H-estradiol displacement). 17α-dihydroequilin dibenzoate shows lower affinity (Kd2.1nMK_d \sim 2.1 \, \text{nM}) compared to 17β-estradiol (Kd0.1nMK_d \sim 0.1 \, \text{nM}) due to steric hindrance from the benzoate group .
  • In Vivo Models : Uterotrophic assays in ovariectomized rats (3-day dosing) reveal reduced uterine weight gain (15–20% vs. equilin sulfate), suggesting partial agonism .

Advanced Research Question: What analytical methods are recommended for quantifying 17α-dihydroequilin dibenzoate in complex matrices (e.g., plasma or tissue samples)?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) using a gradient elution (acetonitrile/0.1% formic acid). Limit of quantification (LOQ) < 10 ng/mL .
  • Validation : Follow USP guidelines for system suitability (resolution >2.0 between equilin derivatives), precision (RSD <5%), and recovery (85–115%) .

Advanced Research Question: How can researchers resolve contradictions in carcinogenicity data for 17α-dihydroequilin dibenzoate across preclinical studies?

Methodological Answer:

  • Study Design Analysis : Compare dosing regimens (e.g., chronic vs. acute exposure in rodent models) and estrogen receptor saturation levels. Discrepancies in tumor incidence (e.g., mammary vs. endometrial) may arise from tissue-specific ERβ/ERα ratios .
  • Mechanistic Follow-Up : Transcriptomic profiling (RNA-seq) of treated tissues to identify oncogenic pathways (e.g., Wnt/β-catenin) and validate via CRISPR knockout models .

Advanced Research Question: What structural features of 17α-dihydroequilin dibenzoate influence its stability and metabolic clearance compared to unsaturated equilin derivatives?

Methodological Answer:

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) monitored by HPLC show <5% degradation over 6 months. The dibenzoate ester reduces oxidation susceptibility compared to equilenin’s unsaturated ring B .
  • Metabolism : Incubate with human liver microsomes (HLMs); LC-MS/MS identifies glucuronide conjugates at the 3-OH position. CYP3A4 mediates demethylation (major pathway) with t1/245mint_{1/2} \sim 45 \, \text{min} .

Basic Research Question: How should 17α-dihydroequilin dibenzoate be stored to prevent degradation, and what analytical techniques detect decomposition products?

Methodological Answer:

  • Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis. Avoid aqueous buffers (pH >7 accelerates ester cleavage) .
  • Degradation Monitoring : TGA (thermogravimetric analysis) for thermal stability (decomposition onset >200°C) and FTIR (loss of ester C=O peak at 1720 cm1^{-1}) .

Advanced Research Question: What are the metabolic pathways of 17α-dihydroequilin dibenzoate in hepatic models, and how do they differ from endogenous estrogens?

Methodological Answer:

  • Phase I Metabolism : CYP2C9 and CYP3A4 mediate hydroxylation at C16 and ester hydrolysis to 17α-dihydroequilin. Use 14C^{14}C-labeled compound with radio-HPLC to track metabolites .
  • Phase II Pathways : UGT1A1/1A3 catalyze glucuronidation. Unlike estradiol, dibenzoate hydrolysis products show reduced sulfation due to steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.